

An In-Depth Technical Guide to 3-Cyclopentylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylaniline

Cat. No.: B8758966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Cyclopentylaniline** (CAS No: 94838-67-2), a substituted aniline derivative with significant potential in organic synthesis, particularly as a building block for novel pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, provides inferred data based on structurally similar compounds, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this guide explores the prospective applications of **3-Cyclopentylaniline** in drug development by examining the biological activities of analogous structures.

Core Properties of 3-Cyclopentylaniline

3-Cyclopentylaniline is an organic compound featuring a cyclopentyl group attached to the meta position of an aniline ring.^[1] This substitution imparts specific steric and electronic characteristics that influence its reactivity and potential biological activity.

Chemical and Physical Data

Quantitative data for **3-Cyclopentylaniline** is limited in publicly available literature. The following tables summarize its known properties and provide estimated values based on its

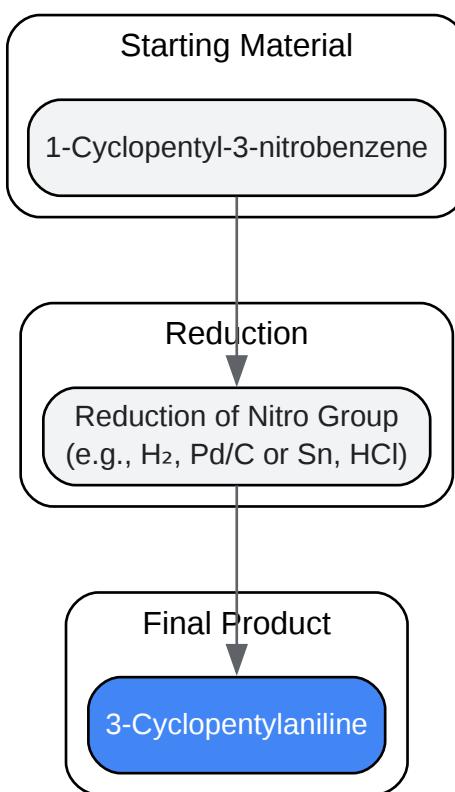
structural analogs, 2-cyclopentylaniline, 4-cyclopentylaniline, and the parent compound, aniline.

Table 1: Chemical Identifiers and Descriptors

Property	Value	Source
CAS Number	94838-67-2	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.24 g/mol	[1]
IUPAC Name	3-cyclopentylaniline	[1]
Canonical SMILES	C1CCC(C1)C2=CC(=CC=C2) N	[1]
InChI Key	GKOAOOTLECSFQKC- UHFFFAOYSA-N	[1]

Table 2: Estimated Physical Properties

Property	3-Cyclopentylaniline (Inferred)	2-Cyclopentylaniline	4-Cyclopentylaniline	Aniline
Boiling Point	>250 °C	Not Available	Not Available	184 °C
Melting Point	Not Available	Not Available	Not Available	-6 °C
Density	Not Available	Not Available	Not Available	1.022 g/cm ³
Water Solubility	Low	Not Available	Not Available	3.6 g/100 mL at 20 °C
XLogP3	3.2	3.2	3.2	0.9


Synthesis and Purification

The synthesis of **3-Cyclopentylaniline** can be approached through methods analogous to the synthesis of other substituted anilines. A common strategy involves the reduction of a

corresponding nitroaromatic compound.

Synthetic Pathway Overview

A plausible synthetic route to **3-Cyclopentylaniline** is a two-step process starting from 1-cyclopentyl-3-nitrobenzene.

[Click to download full resolution via product page](#)

A plausible synthetic pathway for **3-Cyclopentylaniline**.

Experimental Protocol: Synthesis of 3-Cyclopentylaniline

This protocol is a general method adapted from the synthesis of similar aniline derivatives.

Materials:

- 1-cyclopentyl-3-nitrobenzene

- Tin (Sn) granules or Palladium on Carbon (Pd/C)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Diethyl ether or Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reduction of the Nitro Group:
 - Using Sn/HCl: In a round-bottom flask, suspend 1-cyclopentyl-3-nitrobenzene in ethanol. Add an excess of tin granules, followed by the slow addition of concentrated hydrochloric acid while stirring. The reaction is exothermic and should be cooled in an ice bath. After the initial reaction subsides, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
 - Using Catalytic Hydrogenation: Dissolve 1-cyclopentyl-3-nitrobenzene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Place the mixture in a hydrogenation apparatus and apply hydrogen gas (typically at 50 psi). Shake or stir the mixture at room temperature until hydrogen uptake ceases.
- Work-up and Isolation:
 - For Sn/HCl reduction: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic ($\text{pH} > 10$) to precipitate tin salts and liberate the free amine.
 - For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.
- Extraction and Purification:
 - Extract the aqueous solution (from the Sn/HCl work-up) or the filtrate (from hydrogenation) with diethyl ether or ethyl acetate.

- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Cyclopentylaniline**.
- Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

The purity and identity of synthesized **3-Cyclopentylaniline** can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 3: Representative HPLC Method Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Water (Gradient elution)
Gradient	Start with 30% Acetonitrile, ramp to 90% over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	30 °C

Spectroscopic Data

While specific spectra for **3-Cyclopentylaniline** are not widely published, the following tables provide expected characteristic features based on the analysis of aniline and its derivatives.

Table 4: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H NMR	6.5 - 7.2	Aromatic protons, complex splitting pattern
3.5 - 4.0	-NH ₂ protons, broad singlet	
1.5 - 2.1	Cyclopentyl protons	
^{13}C NMR	140 - 150	C-NH ₂ aromatic carbon
110 - 130	Other aromatic carbons	
25 - 45	Cyclopentyl carbons	

Table 5: Expected Mass Spectrometry Fragmentation

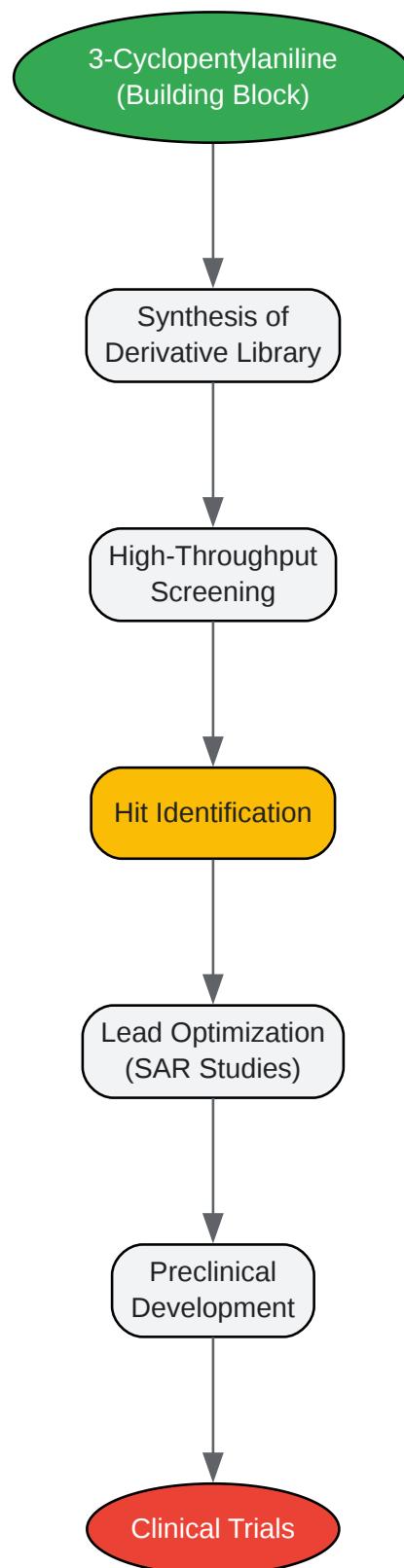
m/z	Interpretation
161	Molecular ion [M] ⁺
160	[M-H] ⁺
132	Loss of C ₂ H ₅
104	Loss of cyclopentyl group

Table 6: Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
3300 - 3500	N-H stretching (symmetric and asymmetric)
3000 - 3100	Aromatic C-H stretching
2800 - 3000	Aliphatic C-H stretching
1600 - 1620	N-H bending and C=C aromatic ring stretching
1250 - 1350	C-N stretching

Applications in Drug Development

Aniline and its derivatives are crucial scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[\[2\]](#) The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and safety profile.


Potential Therapeutic Areas

While **3-Cyclopentylaniline** itself is not an active pharmaceutical ingredient, its derivatives have potential applications in several therapeutic areas, including:

- Anticancer Agents: The aniline scaffold is present in numerous kinase inhibitors. The cyclopentyl group could be explored for its potential to enhance binding affinity and selectivity to the target kinase.
- Local Anesthetics: Derivatives of ortho- and meta-substituted anilines have shown promise as local anesthetic agents.[\[3\]](#)
- Antimicrobial and Antifungal Agents: Substituted anilines are known to exhibit antimicrobial and antifungal properties.

Drug Discovery Workflow

The integration of **3-Cyclopentylaniline** into a drug discovery program would follow a standard workflow.

[Click to download full resolution via product page](#)

A typical drug discovery workflow utilizing **3-Cyclopentylaniline**.

Safety and Handling

Detailed safety information for **3-Cyclopentylaniline** is not readily available. However, based on its structural similarity to other anilines, it should be handled with care. Anilines are generally toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Cyclopentylaniline is a valuable chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, analysis, and potential applications by drawing on data from its structural analogs. Further research into the properties and reactivity of **3-Cyclopentylaniline** is warranted to fully explore its utility in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Cyclopentylaniline: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8758966#3-cyclopentylaniline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com